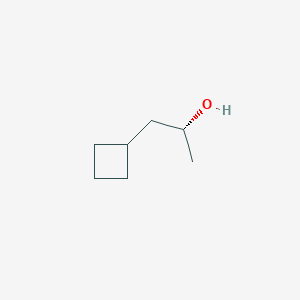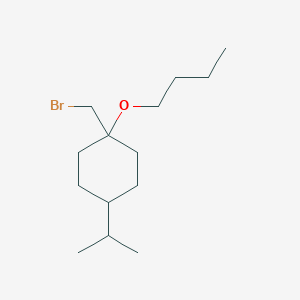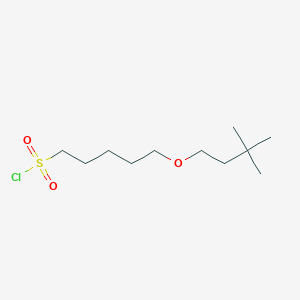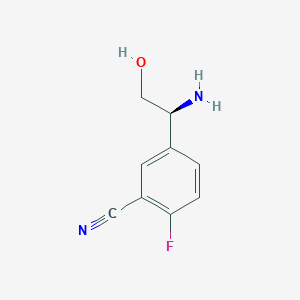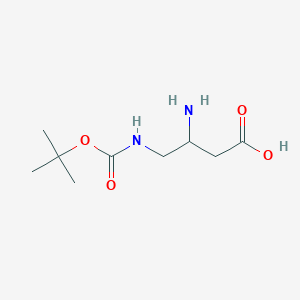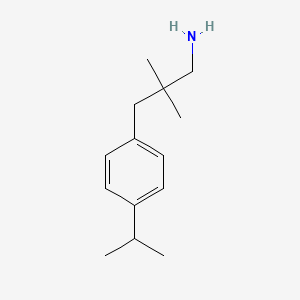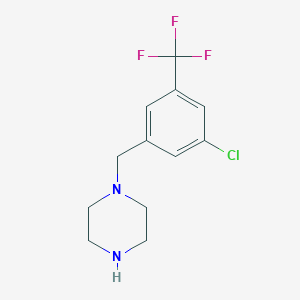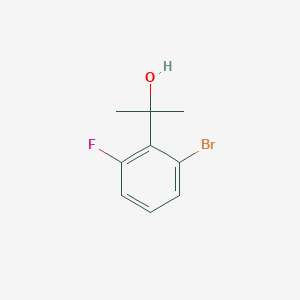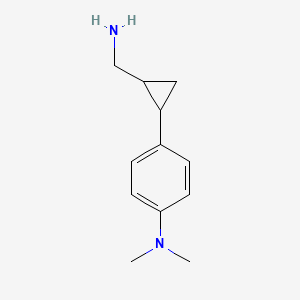
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline is an organic compound that features a cyclopropyl group attached to an aminomethyl group, which is further connected to a dimethylaniline moiety
準備方法
The synthesis of 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: The cyclopropyl group can be functionalized with an aminomethyl group through nucleophilic substitution reactions.
Attachment of the dimethylaniline moiety: This step involves the reaction of the aminomethylcyclopropyl intermediate with N,N-dimethylaniline under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism by which 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is studied.
類似化合物との比較
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(2-(Aminomethyl)cyclopropyl)aniline: Lacks the dimethyl groups on the aniline moiety.
N,N-Dimethylaniline: Lacks the cyclopropyl and aminomethyl groups.
Cyclopropylamine: Lacks the aniline moiety.
The uniqueness of this compound lies in its combination of the cyclopropyl, aminomethyl, and dimethylaniline groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
4-[2-(aminomethyl)cyclopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-5-3-9(4-6-11)12-7-10(12)8-13/h3-6,10,12H,7-8,13H2,1-2H3 |
InChIキー |
SYJXUXDOELPYGN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2CC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


